3-Deoxy-3-fluoro-D-mannose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Deoxy-3-fluoro-D-mannose is a compound extensively utilized in the biomedical sphere . It has profound efficacy in combatting a diverse range of ailments, notably viral and bacterial infections . It is metabolized and incorporated into the cell wall of Saccharomyces cerevisiae .

Synthesis Analysis

The synthesis of 3-Deoxy-3-fluoro-D-mannose involves enzymatic pathways . A paper describes the synthesis of a novel compound, 3-deoxy-3-fluoro- β - d -allopyranoside, which involves blocking the 4- and 6-positions of allose to cause fluorination only at the 3-position .Molecular Structure Analysis

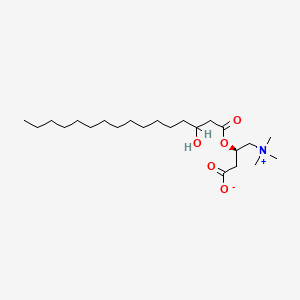

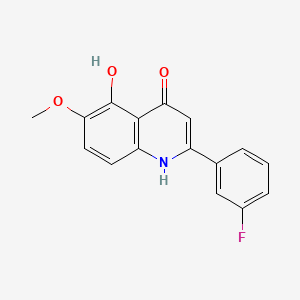

The molecular formula of 3-Deoxy-3-fluoro-D-mannose is C6H11FO5 . The 3-Deoxy-3-fluoro-D-mannose molecule contains a total of 22 bond(s). There are 11 non-H bond(s), 1 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 1 aldehyde(s) (aliphatic), 4 hydroxyl group(s), 1 primary alcohol(s), and 3 secondary alcohol(s) .Physical And Chemical Properties Analysis

The molecular weight of 3-Deoxy-3-fluoro-D-mannose is 182.15 . The C–F bond in the compound is highly polarized, which affects the electron density of the carbohydrate structure .科学的研究の応用

Biomedical Applications

3-Deoxy-3-fluoro-D-mannose: is extensively utilized in the biomedical sphere for its efficacy in combating a diverse range of ailments, notably viral and bacterial infections . This compound has been established as a potent agent in the field of infectious diseases .

Glycobiology Research

The compound has shown potential as a novel versatile chemical probe in glycobiology. It has been used in enzymatic activation and glycosylation processes to obtain fluorinated trisaccharides, demonstrating its utility in studying complex biological processes involving sugars .

Metabolic Studies

In metabolic studies, 3-Deoxy-3-fluoro-D-mannose has been metabolized and incorporated into the cell wall of Saccharomyces cerevisiae , providing insights into the metabolic pathways and biological activities of this compound .

Diagnostic Imaging

Although not directly related to 3-Deoxy-3-fluoro-D-mannose, its analog 2-Deoxy-2-18F-fluoro-d-mannose (18F-FDM) has been used in diagnostic imaging. It accumulates in tumors similarly to 18F-FDG but with less uptake in the brain and faster clearance from the blood, which could suggest potential diagnostic applications for 3-Deoxy-3-fluoro-D-mannose derivatives .

Enzyme Substrate Studies

This compound has also been studied as a substrate for enzymes such as yeast hexokinase, which is crucial for understanding enzyme kinetics and mechanisms .

作用機序

Target of Action

The primary target of 3-Deoxy-3-fluoro-D-mannose is the cell wall of Saccharomyces cerevisiae, a species of yeast . This compound is metabolized and incorporated into the cell wall, affecting its structure and function .

Mode of Action

3-Deoxy-3-fluoro-D-mannose interacts with its target by being metabolized and incorporated into the cell wall of Saccharomyces cerevisiae . This interaction results in changes to the cell wall’s composition and potentially its physical properties .

Biochemical Pathways

Upon incubation with Saccharomyces cerevisiae, 3-Deoxy-3-fluoro-D-mannose is metabolized into three main metabolites: 3-deoxy-3-fluoro-D-mannose 1,6-bisphosphate, 3-deoxy-3-fluoro-D-mannose 6-phosphate, and GDP-3-deoxy-3-fluoro-D-mannose . These metabolites are part of the carbohydrate metabolic pathway and play a role in the synthesis of the cell wall .

Pharmacokinetics

Its conversion into sugar nucleotide is also much less efficient . These factors may impact the bioavailability of 3-Deoxy-3-fluoro-D-mannose.

Result of Action

The incorporation of 3-Deoxy-3-fluoro-D-mannose into the cell wall of Saccharomyces cerevisiae results in changes to the cell wall’s composition . .

特性

IUPAC Name |

(2R,3S,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4-,5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHCJIQOFXULDL-KVTDHHQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)F)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)F)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Deoxy-3-fluoro-D-mannose | |

Q & A

Q1: How does 3-Deoxy-3-fluoro-D-mannose interact with Saccharomyces cerevisiae and what are the downstream effects?

A: 3-Deoxy-3-fluoro-D-mannose exhibits limited transport into Saccharomyces cerevisiae S288C cells compared to its 4-fluoro counterpart. [] Once inside the cell, it undergoes phosphorylation to form 3-deoxy-3-fluoro-D-mannose 1,6-bisphosphate and 3-deoxy-3-fluoro-D-mannose 6-phosphate. It can be further converted to GDP-3-deoxy-3-fluoro-D-mannose, albeit with much lower efficiency compared to 4-deoxy-4-fluoro-D-mannose. Notably, minimal incorporation of 3-deoxy-3-fluoro-D-mannose into the cell-wall polysaccharides is observed. [] This suggests its limited involvement in cell wall biosynthesis pathways.

Q2: What is known about the synthesis of 3-Deoxy-3-fluoro-D-mannose?

A: Multiple research articles describe the synthesis of 3-Deoxy-3-fluoro-D-mannose. [, , , ] These publications detail specific synthetic routes and methodologies employed to obtain the compound, which are valuable resources for organic chemists.

Q3: Are there differences in how Saccharomyces cerevisiae processes 3-Deoxy-3-fluoro-D-mannose and 4-Deoxy-4-fluoro-D-mannose? **

A: Yes, significant differences exist. While both 3-deoxy-3-fluoro-D-mannose and 4-deoxy-4-fluoro-D-mannose are metabolized by Saccharomyces cerevisiae S288C, the 4-fluoro analog demonstrates superior transport into cells and more efficient conversion into its corresponding sugar nucleotide. [] This difference likely contributes to the observation that 4-deoxy-4-fluoro-D-mannose is incorporated into cell wall polysaccharides while 3-deoxy-3-fluoro-D-mannose is not. [] This highlights the importance of fluorine position on the sugar molecule for cellular uptake and metabolic processing.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 7'-amino-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate](/img/structure/B569094.png)

![tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B569095.png)

![2-[5-Acetyloxy-2-(hydroxymethyl)-1,3-oxathiolan-2-yl]benzoate](/img/structure/B569097.png)

![(E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B569106.png)